molecular formula C11H14ClNO2 B13407982 (2S)-2-amino-3-(4-chlorophenyl)-3-methylbutanoic acid CAS No. 853687-23-7

(2S)-2-amino-3-(4-chlorophenyl)-3-methylbutanoic acid

Cat. No.: B13407982
CAS No.: 853687-23-7
M. Wt: 227.69 g/mol
InChI Key: TZSCJPSLYRHRKB-SECBINFHSA-N
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Description

(2S)-2-amino-3-(4-chlorophenyl)-3-methylbutanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a chlorophenyl group, and a methyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(4-chlorophenyl)-3-methylbutanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to direct the stereochemistry of the amino acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and reagents like sodium hydroxide or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(4-chlorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the chlorophenyl group can produce phenyl derivatives.

Scientific Research Applications

(2S)-2-amino-3-(4-chlorophenyl)-3-methylbutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(4-chlorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-phenyl-3-methylbutanoic acid: Lacks the chlorine atom, which can affect its reactivity and interactions.

    (2S)-2-amino-3-(4-fluorophenyl)-3-methylbutanoic acid: Contains a fluorine atom instead of chlorine, which can alter its chemical properties and biological activity.

Uniqueness

The presence of the chlorine atom in (2S)-2-amino-3-(4-chlorophenyl)-3-methylbutanoic acid makes it unique compared to its analogs. This chlorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

853687-23-7

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

(2S)-2-amino-3-(4-chlorophenyl)-3-methylbutanoic acid

InChI

InChI=1S/C11H14ClNO2/c1-11(2,9(13)10(14)15)7-3-5-8(12)6-4-7/h3-6,9H,13H2,1-2H3,(H,14,15)/t9-/m1/s1

InChI Key

TZSCJPSLYRHRKB-SECBINFHSA-N

Isomeric SMILES

CC(C)(C1=CC=C(C=C1)Cl)[C@@H](C(=O)O)N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Cl)C(C(=O)O)N

Origin of Product

United States

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